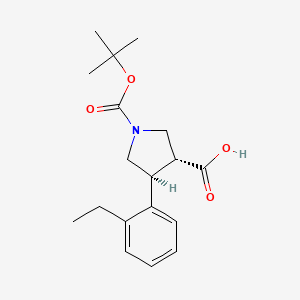(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17264523
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H25NO4 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (3R,4S)-4-(2-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO4/c1-5-12-8-6-7-9-13(12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 |
| Standard InChI Key | YKYAJJXVFLXWJK-CABCVRRESA-N |
| Isomeric SMILES | CCC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Stereochemical Configuration
Core Pyrrolidine Framework and Functional Groups
The compound’s backbone consists of a pyrrolidine ring, a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The stereochemical designation (3R,4S)-rel indicates the relative configuration at the third and fourth carbon positions, which critically influences molecular interactions and synthetic pathways . The tert-butoxycarbonyl (Boc) group, attached to the nitrogen atom, serves as a protective moiety, preventing undesired reactions at the amine site during synthetic processes. This protection is reversible under acidic conditions, enabling subsequent functionalization.
The 2-ethylphenyl substituent at the fourth carbon introduces steric and electronic effects. The ethyl group’s branching enhances lipophilicity, potentially improving membrane permeability in biological systems, while the phenyl ring contributes - stacking interactions, which are pivotal in receptor binding . The carboxylic acid group at the third carbon provides a site for further derivatization, such as amide bond formation, expanding the compound’s utility in drug discovery .
Stereochemical Implications
The (3R,4S)-rel configuration underscores the compound’s chiral nature, necessitating precise synthetic control to avoid racemization. Stereochemical integrity is crucial for maintaining biological activity, as enantiomers often exhibit divergent pharmacological profiles. Computational models derived from PubChem data reveal that the defined stereocenters create a rigid scaffold, optimizing binding interactions with target proteins .
Synthesis and Purification Strategies
Purification Techniques
Chromatographic methods, particularly reverse-phase HPLC, are employed to isolate the target compound from reaction mixtures. The Boc group’s hydrophobicity aids in separation, while the carboxylic acid’s polarity ensures distinct elution profiles. Crystallization may further purify the compound, leveraging solubility differences in solvents like ethyl acetate and hexanes .
Physicochemical Properties and Computational Analysis
Key Physical Properties
-
Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 4 acceptors (carbonyl and ether oxygens) .
-
Topological Polar Surface Area (TPSA): 66.8 Ų, indicating moderate polarity and potential blood-brain barrier permeability .
Comparative Analysis with Related Compounds
Functional Group Variations
-
2-Cyanophenyl Analog (CAS: 1161787-84-3): The cyano group’s strong electron-withdrawing nature enhances reactivity toward nucleophilic attack, contrasting with the ethyl group’s electron-donating effects .
-
3,5-Dimethoxyphenyl Derivative (CAS: VC17255024): Methoxy groups confer hydrogen-bonding capacity and increased polarity, impacting solubility and target selectivity.
Stereochemical Comparisons
Compounds with (2S,4R) configurations exhibit distinct spatial orientations, altering binding kinetics. For instance, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid shows enhanced affinity for serotonin receptors compared to its stereoisomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume